Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)
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Overview
Description
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) is a coordination compound featuring samarium(III) as the central metal ion. This compound is notable for its chiral properties and its ability to form stable complexes with various ligands. It is used in various scientific fields, including chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) typically involves the reaction of samarium(III) salts with (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetic acid in the presence of a sodium base. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
pH: Maintained around neutral to slightly basic (pH 7-9).
Reaction Time: Several hours to ensure complete complexation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes of reactants.
Purification Steps: Including filtration, crystallization, and drying to obtain the pure compound.
Quality Control: Ensuring the product meets the required purity standards, typically above 90%.
Chemical Reactions Analysis
Types of Reactions: Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The samarium(III) center can participate in redox reactions, although it is relatively stable in its +3 oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products:
Oxidation Products: Typically involve changes in the oxidation state of the ligands rather than the samarium center.
Substitution Products: New complexes with different ligands replacing the original ones.
Scientific Research Applications
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) finds applications in several scientific domains:
Chemistry: Used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy to determine the optical purity of compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its paramagnetic properties.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the development of advanced materials, including catalysts and luminescent materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various ligands. The samarium(III) ion interacts with the nitrogen and oxygen atoms of the (S)-1,2-diaminopropane-N,N,N’,N’-tetraacetato ligand, forming a stable chelate. This stability is crucial for its applications in NMR spectroscopy and other fields. The molecular targets and pathways involved include:
Coordination Chemistry: The formation of stable complexes with specific geometries.
Magnetic Properties: Exploited in imaging and spectroscopy due to the paramagnetic nature of samarium(III).
Comparison with Similar Compounds
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) can be compared with other similar compounds, such as:
Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]lanthanate(III): Similar in structure but with different central metal ions (e.g., lanthanum).
Ethylenediaminetetraacetato complexes: Such as sodium [ethylenediaminetetraacetato]cobaltate(III), which have different ligand structures but similar coordination properties.
The uniqueness of Sodium [(S)-1,2-Diaminopropane-N,N,N’,N’-tetraacetato]samarate(III) lies in its specific chiral properties and the stability of its samarium(III) complex, making it particularly useful in chiral analysis and advanced material applications.
Properties
Molecular Formula |
C11H14N2NaO8Sm |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
sodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]propyl]-(carboxylatomethyl)amino]acetate;samarium(3+) |
InChI |
InChI=1S/C11H18N2O8.Na.Sm/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17;;/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21);;/q;+1;+3/p-4/t7-;;/m0../s1 |
InChI Key |
LASJBCFMJJSNAT-KLXURFKVSA-J |
Isomeric SMILES |
C[C@@H](CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
Canonical SMILES |
CC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Sm+3] |
Origin of Product |
United States |
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